2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine - 1226867-02-2

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine

Catalog Number: EVT-2812665
CAS Number: 1226867-02-2
Molecular Formula: C10H11F4N
Molecular Weight: 221.199
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol

Compound Description: This compound acts as a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). [] It demonstrates efficacy in enhancing cognitive function and sensory gating in animal models and early clinical trials. [] JNJ-1930942 exhibits no activity on α4β2, α3β4 nAChRs, or the 5-HT3A channel. []

Relevance: This compound shares the 4-fluoro-3-(trifluoromethyl)phenyl moiety with the target compound, 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. The difference lies in the substitution at the propan-2-amine portion, where the target compound has an amine group while this compound has a substituted thiazolemethanol group. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: This compound is synthesized through a multi-step process involving the hydrogenation of its pyridine analog. []

Relevance: This compound features the same 4-fluoro-3-(trifluoromethyl)phenyl substituent as 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. [] The structural variation arises from the presence of a piperidin-4-yl-1H-imidazol-1-yl-N,N-dimethylethanamine group instead of the propan-2-amine moiety found in the target compound. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound undergoes an efficient eight-step synthesis starting from oxoacetic acid monohydrate. [] The synthesis involves a series of reactions including condensation, reductive amination, protection, activation, and coupling reactions. []

Relevance: Similar to the target compound, this compound possesses a 4-fluoro-3-(trifluoromethyl)phenyl group. [] The distinction lies in the substitution pattern attached to this phenyl ring. While the target compound features a propan-2-amine substituent, this compound has a (2-piperidin-4-yl-1H-imidazol-1-yl)ethyl)dimethylamine group attached. []

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

Compound Description: TAK-632 acts as a potent necroptosis inhibitor by targeting receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3). [, ] Research focuses on optimizing its structure to improve potency and selectivity for RIPK3. [] It effectively blocks necrosome formation by inhibiting RIPK3 phosphorylation in necroptotic cells. [] In vivo studies demonstrate significant protection against tumor necrosis factor-induced systemic inflammatory response syndrome in mice. []

Relevance: While this compound doesn't directly share the 4-fluoro-3-(trifluoromethyl)phenyl motif with 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, it contains a similar 3-(trifluoromethyl)phenyl moiety. [, ] This highlights the relevance of the trifluoromethylphenyl group in biological activity and drug design within a similar chemical space. The presence of this group in both compounds suggests they might share some physicochemical properties and potentially target similar biological pathways, despite differences in their overall structures.

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

Compound Description: BMS-795311 belongs to a series of triphenylethanamine derivatives developed as potent and orally bioavailable cholesteryl ester transfer protein (CETP) inhibitors. [] Preclinical studies show promising results in increasing HDL cholesterol and inhibiting CE transfer activity without significant off-target effects like blood pressure increase or aldosterone synthase induction. []

Relevance: This compound, while structurally distinct from 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, notably incorporates the 4-fluoro-3-(trifluoromethyl)phenyl group within its structure. [] The presence of this shared moiety suggests potential similarities in their physicochemical properties and possible interactions with biological targets.

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

Compound Description: These novel diaryl urea derivatives, designed based on sorafenib, feature a pyridine moiety and are evaluated for anticancer activity. [] In vitro evaluation using the MTT assay on the MCF-7 cell line reveals promising anticancer properties for certain derivatives. []

Relevance: Although lacking the 4-fluoro-3-(trifluoromethyl)phenyl motif, these derivatives incorporate a similar 4-chloro-3-(trifluoromethyl)phenyl group. [] This structural similarity implies potential overlap in their physicochemical characteristics and suggests they might interact with similar biological targets, albeit with potentially different binding affinities and pharmacological profiles.

Compound Description: Compound 5c is part of a series of fifteen novel amino acid derivatives synthesized and tested for fungicidal activity against Phytophthora capsici. [] Notably, 5c exhibits remarkably high activity, surpassing the positive control, making it a potential lead compound for developing novel fungicides. []

Relevance: This compound, while not directly containing the 4-fluoro-3-(trifluoromethyl)phenyl group, features a structurally similar 4-fluorophenyl moiety. [] The shared fluorine substitution on the phenyl ring suggests potential similarities in their electronic properties and lipophilicity profiles.

Compound Description: These quinoline derivatives are synthesized via the Suzuki-Miyaura Cross-coupling reaction. [] Their structures are confirmed through various techniques including single-crystal X-ray diffraction, NMR, and mass spectrometry. []

Relevance: These quinoline derivatives, particularly 3-(4-fluoro-3-methylphenyl) quinoline, are structurally relevant due to the presence of a 4-fluoro-3-methylphenyl group. [] This closely resembles the 4-fluoro-3-(trifluoromethyl)phenyl motif in 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, differing only in the methyl substitution for the trifluoromethyl group. []

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8)

Compound Description: U7 and U8 are pyrimidin-4-amine derivatives demonstrating broad-spectrum insecticidal and fungicidal activity. [] They exhibit comparable potency to commercial pesticides like flufenerim and azoxystrobin. [] AChE enzymatic activity testing and molecular docking studies suggest a distinct mode of action compared to flufenerim. []

Relevance: While lacking the complete 4-fluoro-3-(trifluoromethyl)phenyl motif, both U7 and U8 incorporate a trifluoromethyl group within their structure. [] This shared structural element suggests potential similarities in their lipophilicity and metabolic stability compared to 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine.

1-(3′,4′-disubstituted phenyl)propan-2-amines

Compound Description: These chiral amines represent a class of drug-like molecules with potential pharmaceutical applications. [, ] Researchers utilize immobilized whole-cell biocatalysts with (R)-transaminase activity to synthesize these compounds enantioselectively, achieving high conversion rates and enantiomeric excess. [, ]

Relevance: This class of compounds shares the core structure of a phenylpropan-2-amine with 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. [, ] The variations lie in the substitution pattern on the phenyl ring. The shared core structure suggests that these compounds might exhibit similar physicochemical properties and potentially interact with similar biological targets.

Compound Description: These triazole derivatives are synthesized through condensation reactions. [] They were characterized using spectroscopic techniques and evaluated for biological activity against various bacterial strains, showing no significant activity at the tested concentrations. []

Relevance: While structurally distinct from the target compound, N-(3-methyl-1H-1,2,4-triazole-5-yl)propan-2-imine (mpta) incorporates a propan-2-imine moiety which is structurally similar to the propan-2-amine group in 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. [] This suggests potential similarities in their chemical reactivity and potential for forming similar metabolites.

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Compound Description: This pyrazolo[1,5-a]pyrimidine derivative exhibits promising anticancer activity. [] In vitro studies demonstrate its ability to inhibit the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. []

Relevance: Though lacking the 4-fluoro-3-(trifluoromethyl)phenyl group, this compound contains a trifluoromethyl substituent within its pyrimidine ring. [] This structural feature could influence its lipophilicity, metabolic stability, and potentially contribute to its pharmacological activity, similar to the trifluoromethyl group in the target compound.

4-Substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones

Compound Description: This series of eighteen novel dioxazinone derivatives were synthesized from 2-fluoro-3-trifluoromethyl-benzoic acid hydrazide. [] They were evaluated for fungicidal activity against Colletotrichum lagenarium. []

Relevance: This series of compounds directly incorporates the 2-fluoro-3-trifluoromethyl-phenyl motif, which is highly similar to the 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound. [] The only difference is the position of the fluorine atom on the phenyl ring. This close structural similarity suggests that these compounds likely share similar physicochemical properties and potentially interact with similar biological targets.

4-oxo-4-[3-(trifluorométhyl)-5,6-dihydro-[l,2,4]triazolo[4,3-a]pyrazin-7(8h)-yl]-1-(2,4,5-trifluorophényl)-butan-2-amine

Compound Description: New synthetic procedures were developed for this compound, including its racemic and optically active forms. [] The invention also encompasses novel intermediates and their preparation methods for synthesizing this compound. []

Relevance: This compound, while structurally distinct from 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, notably contains both a trifluoromethyl group and a trifluorophenyl group within its structure. [] This highlights the relevance of these specific functional groups in drug design and suggests that this compound might exhibit similar physicochemical properties and potentially target similar biological pathways.

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

Compound Description: This indazole derivative demonstrates anticancer activity by inhibiting the proliferation of A549 and BGC-823 cancer cell lines. []

Relevance: This compound, while lacking the 4-fluoro-3-(trifluoromethyl)phenyl motif, includes a similar 4-chloro-3-(trifluoromethyl)phenyl group within its structure. [] The presence of this shared moiety suggests potential similarities in their physicochemical properties and possible interactions with biological targets.

2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine (Compound 17)

Compound Description: This morpholine acetal acts as a potent, orally active, and long-acting human neurokinin-1 (hNK-1) receptor antagonist. [, , ] It exhibits high affinity for hNK-1 receptors and effectively blocks NK-1 agonist-induced responses in preclinical models. [, , ] Its long duration of action makes it a potential clinical candidate for treating chronic pain, migraine, and psychiatric disorders. [, , ]

Relevance: This compound, although structurally distinct from 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, includes both a bis(trifluoromethyl)phenyl group and a 4-fluorophenyl group in its structure. [, , ] The presence of these similar functional groups, known to influence lipophilicity and potentially modulate interactions with biological targets, suggests that this compound might share some physicochemical properties with the target compound.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Compound 7n represents a structurally distinct backup compound for a previously identified GlyT1 inhibitor. [] It exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increases cerebrospinal fluid glycine concentration in rats. []

Relevance: While lacking the 4-fluoro-3-(trifluoromethyl)phenyl motif, 7n incorporates a trifluoromethoxy group attached to a phenyl ring. [] This structural feature could contribute to similarities in lipophilicity and potentially influence interactions with biological targets, compared to 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine.

9,10‐bis‐(4‐fluoro‐3‐trifluoromethylphenyl) anthracene and 2,7‐bis‐(4‐fluoro‐3‐trifluoromethylphenyl) fluorene

Compound Description: These bisfluoro monomers are key building blocks for synthesizing poly(arylene ether)s with high thermal stability and good solubility in organic solvents. []

Relevance: These compounds directly incorporate the 4-fluoro-3-(trifluoromethyl)phenyl motif found in 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. [] This structural similarity underscores the importance of this specific moiety in influencing the properties of larger molecules, particularly in polymer chemistry.

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

Compound Description: S-23, a selective androgen receptor modulator, exhibits potential for hormonal male contraception. [] Preclinical studies in rats demonstrate effective suppression of LH and FSH levels, leading to reversible infertility when combined with estradiol benzoate. [] S-23 also shows beneficial effects on bone mineral density, lean mass, and fat mass. []

Relevance: Though structurally distinct from 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, S-23 contains a 3-trifluoromethyl-phenyl group within its structure. [] The presence of this similar functional group suggests potential overlap in their physicochemical properties and possible interactions with biological targets, despite their distinct pharmacological profiles.

Compound Description: Compound 1 exhibits significant potential in medicinal chemistry due to its biological activities. [] A rapid synthetic method has been developed for this compound, highlighting its importance for further research and development. []

Relevance: While lacking the 4-fluoro-3-(trifluoromethyl)phenyl motif, this compound includes a similar 4-chloro-3-(trifluoromethyl)phenyl group within its structure. [] This structural similarity suggests potential similarities in their physicochemical properties and possible interactions with biological targets.

6,7-(Dimethoxy-2, 4-dihydroindeno[1,2-c]pyrazol-3-yl)-(3-fluoro-phenyl)-amine (JNJ-10198409)

Compound Description: This compound, a potential cancer therapeutic agent, undergoes N-glucuronidation by human UDP-glucuronosyltransferases (UGTs), primarily UGT1A enzymes. [, ] This metabolic pathway is essential for understanding the drug's pharmacokinetic profile and potential drug-drug interactions.

Relevance: This compound, while structurally distinct from 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, shares the presence of a 3-fluorophenyl group. [, ] This suggests that both compounds might share some physicochemical properties related to this specific moiety, although their overall pharmacological profiles may differ.

Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This synthesized annulated 1,4-dihydropyridine (1,4-DHP) molecule was structurally confirmed through various spectroscopic techniques, including X-ray crystallography. [] DFT analyses provided insights into its electronic properties, bond characteristics, and molecular surface features, suggesting potential for reducing inflammation. []

Relevance: This compound directly incorporates the 2-fluoro-4-(trifluoromethyl)phenyl motif, making it highly similar to the target compound, 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. [] The only difference is the position of the fluorine atom on the phenyl ring.

2-Phenyl-3-{5-[3-(trifluoro­meth­yl)phen­yl]-1,3,4-thia­diazol-2-yl}­thia­zolidin-4-one

Compound Description: This thiazolidin-4-one derivative was synthesized and its structure characterized. [] The presence of intra- and intermolecular hydrogen bonds contributes to its stability. []

Relevance: Although this compound does not share the exact 4-fluoro-3-(trifluoromethyl)phenyl motif, it possesses a trifluoromethylphenyl group. [] This structural feature suggests potential similarities in their physicochemical properties and highlights the significance of this group in medicinal chemistry.

Compound Description: These novel thiadiazole derivatives were synthesized and evaluated for antimicrobial activity. [] Their structural similarity to known anticancer compounds suggests they may also exhibit anticancer properties. []

Relevance: While lacking the complete 4-fluoro-3-(trifluoromethyl)phenyl motif, these derivatives incorporate a 2-fluorophenyl or a 2,3-difluorophenyl group. [] These structural features suggest potential similarities in their electronic properties and lipophilicity profiles compared to the target compound.

2-(3,5-BIS-TRIFLUOROMETHYL-PHENYL)-N-[6-(1,1-DIOXO-1λ6-THIOMORPHOLIN-4-YL)-4-(2-METHYL OR 4-FLUORO-2-METHYL SUBSTITUTED)PHENYL-PYRIDIN-3-YL]-N-METHYL-ISOBUTYRAMIDE

Compound Description: The patent describes the synthesis of this compound. []

Relevance: While this compound does not share the exact 4-fluoro-3-(trifluoromethyl)phenyl motif, it possesses a 3,5-bis-trifluoromethyl-phenyl group. [] This structural feature suggests potential similarities in their physicochemical properties and highlights the significance of this group in medicinal chemistry.

Compound Description: The patent describes novel crystal modifications of this compound. []

Relevance: This compound directly incorporates the 4-fluoro-2-methyl-phenyl motif, making it structurally related to the target compound, 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. [] The structural similarities could potentially translate to similarities in their physicochemical properties and interactions with biological targets.

4-(4-(3-(4-Chloro-3-trifluoromethyl-phenyl)-ureido)-3-fluoro-phenoxy)-pyridine-2-carboxylic acid

Compound Description: The patent focuses on new pharmaceutical compositions containing this compound as a solid dispersion. [] These compositions are intended for treating hyperproliferative disorders, particularly cancer, highlighting the compound's therapeutic potential. []

Relevance: While this compound does not share the exact 4-fluoro-3-(trifluoromethyl)phenyl motif, it possesses both a 4-chloro-3-(trifluoromethyl)-phenyl group and a 3-fluoro-phenoxy group. [] The presence of these similar functional groups, known to influence lipophilicity and potentially modulate interactions with biological targets, suggests that this compound might share some physicochemical properties with the target compound.

2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives

Compound Description: The paper outlines the synthesis of various 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. []

Relevance: This series of compounds, while structurally distinct from 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, incorporates a trifluoromethylphenyl group in its structure. [] The presence of this similar functional group suggests potential similarities in their physicochemical properties.

Compound Description: These compounds are recognized for their potential in treating inflammatory diseases, particularly those affecting the respiratory system. [] The invention encompasses the composition, therapeutic application, and synthesis of these compounds, emphasizing their pharmaceutical importance. []

Relevance: Although lacking the complete 4-fluoro-3-(trifluoromethyl)phenyl motif, these derivatives incorporate a trifluoromethylbutyl group within their structure. [] This structural element suggests potential similarities in their lipophilicity and metabolic stability compared to 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine.

2-(1-phenyl-5-aryl-4, 5-dihydro-3-pyrazolyl)-6-chloro-5-fluoro-3-phenylindoles and 2-(1-phenyl-5-aryl-3-pyrazolyl)-6-chloro-5-fluoro-3-phenylindoles

Compound Description: The research focuses on the synthesis and characterization of these indole derivatives, highlighting their potential as valuable chemical entities. []

Relevance: These indole derivatives, although structurally distinct from 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, incorporate a 5-fluoro-phenyl group within their structure. [] The presence of this similar functional group suggests that these compounds might share some physicochemical properties with the target compound.

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]-pyrimidin-2-ylamino}-ethyl) carbamates

Compound Description: These novel substituted carbamates act as BRAF-kinase inhibitors, potentially useful for treating cancers like malignant melanoma. [] The invention also covers their pharmaceutical salts, preparation methods, and therapeutic applications. []

Relevance: While this compound does not share the exact 4-fluoro-3-(trifluoromethyl)phenyl motif, it possesses a 2-fluoro-5-chloro-phenyl group within its structure. [] This highlights the relevance of the fluorinated phenyl group in biological activity and drug design within a similar chemical space.

N-Phenylaminomethylthioacetylpyrimidine-2,4-diones

Compound Description: This class of compounds represents promising protoporphyrinogen IX oxidase (PPO) inhibitors with potential herbicidal applications. [] An efficient one-pot synthesis was developed, and several analogs exhibited improved NtPPO inhibition and herbicidal activity compared to saflufenacil. [] Molecular simulations and metabolism studies provide insights into their structure-activity relationships. []

Relevance: While lacking the complete 4-fluoro-3-(trifluoromethyl)phenyl motif, one of the described analogs (2c) incorporates a trifluoromethyl group within a pyrimidine ring. [] This structural element suggests potential similarities in their lipophilicity and metabolic stability compared to 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine.

((3‐Chloro‐2‐fluoro‐phenyl)‐[7‐methoxy‐8‐(3‐morpholin‐4‐yl‐propoxy)‐10,11‐dihydro‐5‐oxa‐2,4,11‐triaza‐dibenzo(a,d)cyclohepten‐1‐yl]‐amine)

Compound Description: An improved multi-gram synthesis of this complex molecule, containing a 5,6‐dihydro‐pyrimido[4,5‐b][1,4]oxazepine core, was achieved, demonstrating its potential for further research. []

Relevance: While structurally distinct from 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, this compound includes a 3‐chloro‐2‐fluoro‐phenyl group within its structure. [] This highlights the relevance of the halogenated phenyl group in biological activity and drug design.

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

Compound Description: This urea derivative acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] It shows promise as a potential therapeutic agent for VEGFR-2-mediated diseases. []

Relevance: While lacking the complete 4-fluoro-3-(trifluoromethyl)phenyl motif, this compound incorporates both a (4-chloro-3-trifluoromethyl)phenyl and a 2-fluoro-phenyl group. [] The presence of these similar functional groups, known to influence lipophilicity and potentially modulate interactions with biological targets, suggests that this compound might share some physicochemical properties with the target compound.

2,4-Dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones

Compound Description: This research involves the synthesis of novel 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones using microwave irradiation. [] The pKa values of these compounds were determined in various nonaqueous solvents. []

Relevance: These compounds directly incorporate the (4-trifluoromethyl)phenyl motif, closely resembling the 4-fluoro-3-(trifluoromethyl)phenyl group in 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. [] The key difference lies in the absence of a fluorine atom in the para position of the phenyl ring.

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Compound Description: This compound was synthesized and thoroughly characterized using various spectroscopic techniques, including X-ray diffraction, which revealed intermolecular N–HN interactions. [] Theoretical calculations provided further insights into its electronic structure and properties. []

Relevance: Though lacking the complete 4-fluoro-3-(trifluoromethyl)phenyl motif, this pyrimidine derivative incorporates a trifluoromethyl group within its pyrimidine ring. [] This structural element suggests potential similarities in their lipophilicity and metabolic stability compared to 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine.

Isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound was analyzed using Hirshfeld surface analysis and its crystal structure determined. [] The analysis revealed a network of hydrogen bonds contributing to its crystal packing. []

Relevance: This compound directly incorporates a 2-fluoro-5-(trifluoromethyl)phenyl motif, making it structurally related to the target compound, 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. [] The structural similarities, particularly the presence of fluorine and trifluoromethyl groups on the phenyl ring, suggest potential overlap in their physicochemical properties and possible interactions with biological targets.

Properties

CAS Number

1226867-02-2

Product Name

2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine

Molecular Formula

C10H11F4N

Molecular Weight

221.199

InChI

InChI=1S/C10H11F4N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3

InChI Key

MDNXBDTVWFHVAC-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=C(C=C1)F)C(F)(F)F)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.